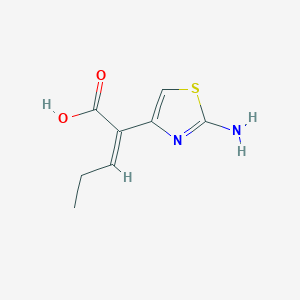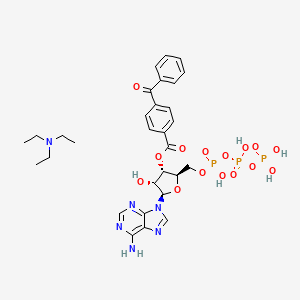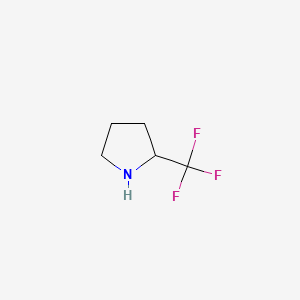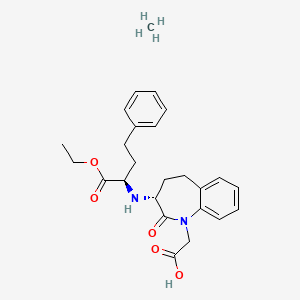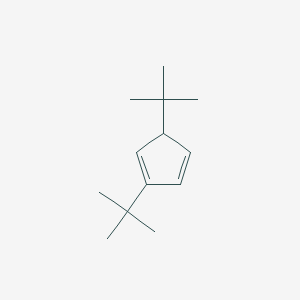
(S,S)-阿塞那平马来酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S,S)-Asenapine Maleate is a chiral compound used primarily in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. It is a maleate salt form of asenapine, which is an atypical antipsychotic. The compound exhibits high affinity for various neurotransmitter receptors, contributing to its therapeutic effects.
科学研究应用
(S,S)-Asenapine Maleate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of chiral resolution and stereochemistry.
Biology: The compound is studied for its interactions with neurotransmitter receptors and its effects on cellular signaling pathways.
Medicine: Research focuses on its therapeutic potential in treating psychiatric disorders and its pharmacokinetics and pharmacodynamics.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
Target of Action
It’s common for drugs to interact with specific proteins or receptors in the body to exert their effects
Mode of Action
Generally, a drug’s mode of action involves its interaction with its targets, leading to changes in the function or structure of the target molecules . This can result in a variety of effects, depending on the nature of the drug and its targets .
Biochemical Pathways
Drugs often influence biochemical pathways by interacting with enzymes, receptors, or other proteins involved in these pathways . The downstream effects can include changes in cellular processes, physiological responses, or disease progression .
Pharmacokinetics
These properties can significantly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Typically, the effects of a drug at the molecular and cellular level can include changes in gene expression, protein function, or cellular processes .
Action Environment
Environmental factors can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external environmental factors .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S,S)-Asenapine Maleate involves several steps, starting from the appropriate chiral precursors. The key steps include:
Chiral Resolution: The separation of the desired enantiomer from a racemic mixture.
Formation of Asenapine: This involves the cyclization of the intermediate compounds under controlled conditions.
Salt Formation: The final step involves the reaction of asenapine with maleic acid to form the maleate salt.
Industrial Production Methods: Industrial production of (S,S)-Asenapine Maleate typically involves large-scale chiral resolution techniques and optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, with stringent quality control measures in place.
化学反应分析
Types of Reactions: (S,S)-Asenapine Maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms.
相似化合物的比较
Risperidone: Another atypical antipsychotic with a similar mechanism of action but different receptor affinity profile.
Olanzapine: Shares some pharmacological properties with asenapine but has a different side effect profile.
Quetiapine: Also used in the treatment of psychiatric disorders, with a broader receptor binding profile.
Uniqueness: (S,S)-Asenapine Maleate is unique in its high affinity for a wide range of neurotransmitter receptors, which contributes to its efficacy in treating both positive and negative symptoms of schizophrenia and bipolar disorder. Its chiral nature also allows for more targeted therapeutic effects with potentially fewer side effects compared to its racemic counterpart.
属性
CAS 编号 |
135883-08-8 |
|---|---|
分子式 |
C₂₁H₂₀ClNO₅ |
分子量 |
401.84 |
同义词 |
(3aR,12bR)-rel-(+)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (2Z)-2-Butenedioate; trans-(+)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (Z)-2-Butenedioate; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


